1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride
Description
Significance of Nitrogen Heterocycles in Contemporary Chemical Research
Nitrogen-containing heterocycles are fundamental building blocks in organic and medicinal chemistry. Their prevalence in nature, found in essential molecules like vitamins, hormones, and antibiotics, has long signaled their biological importance. In modern drug discovery, these scaffolds are considered "privileged structures" because they can interact with a wide range of biological targets with high affinity and specificity. An analysis of FDA-approved drugs reveals that a majority of small-molecule therapeutics incorporate a nitrogen heterocycle, highlighting their critical role in the development of treatments for a vast spectrum of diseases, including cancer, infectious diseases, and neurological disorders. nih.govresearchgate.netresearchgate.net
Evolution of Research on Pyrazolo[3,4-b]pyridine Systems
The pyrazolo[3,4-b]pyridine ring system, an isomeric fusion of pyrazole (B372694) and pyridine (B92270), has attracted significant interest from medicinal chemists due to its structural similarity to purine (B94841) bases. This has made it a fertile ground for the development of kinase inhibitors and other therapeutic agents. nih.govresearchgate.netmdpi.com The 1H-tautomer is known to be significantly more stable than its 2H-counterpart, making it the primary focus of synthetic and medicinal chemistry efforts. mdpi.com
The journey of the 1H-pyrazolo[3,4-b]pyridine scaffold began over a century ago.
1908: The first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported by Ortoleva. mdpi.comnih.gov
1911: Bülow expanded on this by synthesizing N-phenyl-3-methyl substituted derivatives using the now-common strategy of reacting 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones. mdpi.com
1966: The synthesis of the unsubstituted parent compound, 1H-pyrazolo[3,4-b]pyridine, was reported by Hatt and Vass. cdnsciencepub.comrsc.org
Since these early discoveries, a multitude of synthetic strategies have been developed. These can be broadly categorized into two main approaches as detailed in the table below. mdpi.comnih.govcdnsciencepub.com
| Synthetic Strategy | Description | Starting Materials Example | Key Features |
| Pyridine Ring Formation | Annelation of a pyridine ring onto a pre-existing pyrazole. This is the most common approach. | 5-Aminopyrazole derivatives and 1,3-dicarbonyl compounds or their equivalents. nih.gov | The choice of the 1,3-bielectrophile determines the substitution pattern on the newly formed pyridine ring. Unsymmetrical electrophiles can lead to regioisomeric products. nih.gov |
| Pyrazole Ring Formation | Formation of a pyrazole ring onto a pre-existing pyridine. | 2-Halopyridines bearing a carbonyl or cyano group at the C3 position, which are then cyclized with hydrazine (B178648). cdnsciencepub.comguidechem.com | The substituent at the C3 position of the starting pyridine dictates the resulting substituent at the C3 position of the final pyrazolopyridine. nih.gov |
One notable method for pyridine ring formation is the Gould-Jacobs reaction , which utilizes 5-aminopyrazoles and diethyl ethoxymethylenemalonate to produce 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which are often subsequently chlorinated to yield 4-chloro derivatives. nih.govresearchgate.net
The utility of the 1H-pyrazolo[3,4-b]pyridine scaffold is profoundly influenced by the nature and position of its substituents. The synthetic route chosen is the primary determinant of the substitution pattern. For instance, when building the pyridine ring, the substituents on the starting 5-aminopyrazole determine the R¹ and R³ groups, while the 1,3-dicarbonyl compound dictates the R⁴ and R⁶ groups. nih.gov
Studies have shown that electrophilic substitution reactions, such as halogenation (bromination or chlorination), preferentially occur at the 3-position of the heterocyclic core, demonstrating a site of inherent reactivity that can be exploited for further functionalization. rsc.org This inherent reactivity makes the C3 position a prime target for introducing key functional groups to modulate biological activity. The vast number of derivatives, exceeding 300,000, reported in scientific databases underscores the scaffold's versatility and importance in medicinal chemistry. mdpi.comnih.gov
Role of Sulfonyl Chlorides as Versatile Electrophilic Reagents in Organic Synthesis
Sulfonyl chlorides (R-SO₂Cl) are highly reactive and valuable electrophilic reagents in organic synthesis. Their utility stems from the strong electron-withdrawing nature of the sulfonyl group, which makes the chlorine atom an excellent leaving group. This allows for facile nucleophilic substitution reactions with a wide array of nucleophiles.
This reactivity enables the introduction of the sulfonyl moiety into diverse molecular frameworks, leading to the formation of several important classes of compounds, as summarized below.
| Nucleophile | Product Class | Significance |
| Amines (R'-NH₂) | Sulfonamides (R-SO₂NH-R') | A cornerstone of medicinal chemistry, found in numerous antibacterial, diuretic, and anticancer drugs. |
| Alcohols (R'-OH) | Sulfonic Esters (R-SO₂OR') | Important intermediates in organic synthesis, often used as protecting groups or as alkylating agents. |
| Thiols (R'-SH) | Thiosulfonates (R-SO₂SR') | Used in various synthetic transformations and have applications in biochemistry. |
The synthesis of sulfonyl chlorides is typically achieved through methods such as the oxidative chlorination of thiols or the reaction of sulfonic acids with chlorinating agents like thionyl chloride or phosphorus pentachloride. chemicalbook.com Their role as key intermediates in the production of pharmaceuticals, agrochemicals, and dyes is well-established. nih.gov
Problem Statement and Research Gap for 1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride
Despite the extensive research into the 1H-pyrazolo[3,4-b]pyridine scaffold and the widespread use of sulfonyl chlorides as synthetic intermediates, a significant gap exists in the scientific literature concerning the specific compound This compound . A thorough review of published scientific literature reveals a conspicuous absence of reported synthetic routes, characterization data, or applications for this molecule.
This is particularly striking given that:
The 1H-pyrazolo[3,4-b]pyridine nucleus is a privileged scaffold in medicinal chemistry. nih.govresearchgate.net
The C3 position of this scaffold is known to be susceptible to electrophilic substitution, making it a logical position for functionalization. rsc.org
The sulfonyl chloride group is a premier reactive handle for coupling with amines and other nucleophiles to rapidly generate compound libraries.
The lack of a documented synthesis for this compound represents a missed opportunity. This compound could serve as a powerful building block for creating novel sulfonamide libraries based on the pyrazolo[3,4-b]pyridine core, potentially leading to the discovery of new kinase inhibitors or other biologically active agents. The development of a reliable synthetic pathway to this reagent would be a valuable contribution to the field, enabling broader exploration of the chemical space around this important heterocyclic system. The current void in the literature highlights a clear research gap that, if addressed, could unlock new avenues in drug discovery and organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
2H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O2S/c7-13(11,12)6-4-2-1-3-8-5(4)9-10-6/h1-3H,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWSCLIIHQUTSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314921-23-7 | |
| Record name | 1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1h Pyrazolo 3,4 B Pyridine 3 Sulfonyl Chloride
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of 1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride reveals two primary strategic disconnections. The most logical approach involves the late-stage introduction of the sulfonyl chloride group onto a pre-formed 1H-pyrazolo[3,4-b]pyridine core. This strategy simplifies the synthesis by focusing on the construction of the stable heterocyclic system first.
The key precursors for this synthetic route are:
1H-pyrazolo[3,4-b]pyridine: This core structure can be synthesized through various methods, which are detailed in the subsequent sections.
A chlorosulfonating agent: A reagent capable of introducing the -SO₂Cl group onto the heterocyclic ring, such as chlorosulfonic acid or sulfuryl chloride.
An alternative, though less common, retrosynthesis would involve the construction of the pyrazolo[3,4-b]pyridine ring system from a pyrazole (B372694) precursor already bearing a sulfonyl chloride or a related functional group. This approach is often more complex due to the reactivity of the sulfonyl chloride group under various cyclization conditions.
Approaches to the Pyrazolo[3,4-b]pyridine Core Structuresioc-journal.cnrsc.org
The synthesis of the 1H-pyrazolo[3,4-b]pyridine skeleton is a well-established area of heterocyclic chemistry, with several convergent and linear strategies available. sioc-journal.cn The choice of method often depends on the desired substitution pattern of the final molecule.
A predominant strategy for the synthesis of 1H-pyrazolo[3,4-b]pyridines involves the annulation of a pyridine (B92270) ring onto a pre-existing pyrazole. sioc-journal.cn This approach typically utilizes aminopyrazole derivatives as key starting materials. 5-Aminopyrazoles, acting as 1,3-dinucleophiles, can react with various 1,3-bielectrophilic reagents to construct the pyridine ring. sioc-journal.cn
Common 1,3-bielectrophiles employed in this strategy include:
1,3-Dicarbonyl compounds: Reaction with 1,3-diketones or their derivatives can lead to the formation of the pyridine ring. The regioselectivity of this reaction can be an issue with unsymmetrical diketones. sioc-journal.cn
α,β-Unsaturated ketones (Michael Acceptors): The reaction of 5-aminopyrazoles with α,β-unsaturated ketones proceeds via a Michael addition followed by cyclization and aromatization to yield the pyrazolo[3,4-b]pyridine core. sioc-journal.cn
Gould-Jacobs Reaction: The reaction of 3-aminopyrazoles with diethyl 2-(ethoxymethylene)malonate is a classic method for constructing the 4-hydroxypyrazolo[3,4-b]pyridine system, which can be subsequently converted to other derivatives. sioc-journal.cn
Table 1: Examples of Pyridine Ring Formation from Pyrazole Precursors
| Pyrazole Precursor | 1,3-Bielectrophile | Resulting Core Structure | Reference |
|---|---|---|---|
| 5-Amino-1-phenylpyrazole | α,β-Unsaturated ketones | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | mdpi.com |
| 3-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | 4-Chloro-1H-pyrazolo[3,4-b]pyridine derivatives | sioc-journal.cn |
| 5-Aminopyrazole | 1,3-Dicarbonyl compounds | 1H-Pyrazolo[3,4-b]pyridines | sioc-journal.cn |
An alternative approach involves the construction of the pyrazole ring onto a suitably functionalized pyridine precursor. sioc-journal.cn This method often starts with a pyridine derivative bearing reactive substituents at the 2 and 3 positions, which can undergo condensation with a hydrazine (B178648) derivative.
Key pyridine precursors for this strategy include:
2-Halopyridine-3-carboxaldehydes or ketones: The reaction of these compounds with hydrazine or substituted hydrazines leads to the formation of the pyrazole ring through cyclocondensation. sioc-journal.cn A patent describes the synthesis of the parent 1H-pyrazolo[3,4-b]pyridine from 2-chloro-3-pyridinecarboxaldehyde and hydroxylamine (B1172632) hydrochloride in DMF, achieving a high yield. nih.gov
2-Aminopyridine-3-carbonitriles: These can be diazotized and then cyclized to form pyrazolo[3,4-b]pyridine derivatives.
A study by Hardy and co-workers demonstrated that cyclization of 3-acylpyridine N-oxide tosylhydrazones can yield a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines under mild conditions. nih.gov
Table 2: Examples of Pyrazole Ring Formation from Pyridine Precursors
| Pyridine Precursor | Reagent | Resulting Core Structure | Reference |
|---|---|---|---|
| 2-Chloro-3-pyridinecarboxaldehyde | Hydroxylamine hydrochloride | 1H-Pyrazolo[3,4-b]pyridine | nih.gov |
| 3-Acylpyridine N-oxide tosylhydrazones | Electrophilic additive and amine base | Pyrazolo[3,4-b]pyridines and Pyrazolo[4,3-c]pyridines | nih.gov |
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like pyrazolo[3,4-b]pyridines in a single step from three or more starting materials. researchgate.netcdnsciencepub.com These reactions are highly valued for their ability to rapidly generate molecular diversity. researchgate.net
A common MCR strategy involves the reaction of an aminopyrazole, an aldehyde, and an active methylene (B1212753) compound. mdpi.com For instance, the reaction of 3-aminopyrazol-5-ones with substituted salicylic (B10762653) aldehydes and acetylacetic ester leads to the formation of novel dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones. researchgate.net Another example is a three-component reaction between phenylglyoxal, a β-ketoamide, and a 5-aminopyrazole to yield dihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-ones. cdnsciencepub.com
Table 3: Examples of Multicomponent Reactions for Pyrazolo[3,4-b]pyridine Synthesis
| Component 1 | Component 2 | Component 3 | Product | Reference |
|---|---|---|---|---|
| 3-Aminopyrazol-5-ones | Substituted salicylic aldehydes | Acetylacetic ester | 2,3-Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones | researchgate.net |
| Phenylglyoxal | β-Ketoamide | 5-Aminopyrazole | Dihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-one | cdnsciencepub.com |
| Phenylhydrazine | Aldehyde | Ethyl acetoacetate (B1235776) and Malononitrile | 1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitriles (precursor to pyrazolo[3,4-b]pyridines) | nih.gov |
Introduction of the Sulfonyl Chloride Functionality
The introduction of a sulfonyl chloride group onto the 1H-pyrazolo[3,4-b]pyridine core is a crucial step in the synthesis of the target molecule. This is typically achieved through electrophilic substitution reactions.
Direct chlorosulfonylation of the 1H-pyrazolo[3,4-b]pyridine ring system at the C3 position is the most direct method for the synthesis of this compound. The reactivity of the pyrazolopyridine ring towards electrophilic substitution will determine the feasibility and regioselectivity of this reaction. The pyrazole ring is generally more susceptible to electrophilic attack than the pyridine ring. Within the pyrazole moiety of the 1H-pyrazolo[3,4-b]pyridine system, the C3 position is a potential site for electrophilic substitution.
A general procedure for the chlorosulfonylation of pyrazoles involves treating the pyrazole with chlorosulfonic acid, often in a solvent like chloroform, followed by treatment with thionyl chloride to convert the resulting sulfonic acid into the sulfonyl chloride. This methodology has been successfully applied to the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
While direct chlorosulfonylation of 1H-pyrazolo[3,4-b]pyridine at the 3-position is not extensively documented, it is a plausible synthetic route. The reaction conditions would likely need to be carefully optimized to achieve the desired regioselectivity and avoid side reactions, such as sulfonation at other positions or degradation of the starting material under the strongly acidic conditions. nih.gov
An alternative to direct chlorosulfonylation is a two-step process involving:
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) onto the pyrazolo[3,4-b]pyridine ring using a sulfonating agent like oleum (B3057394) or sulfuric acid.
Chlorination: Conversion of the sulfonic acid to the corresponding sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
This two-step approach can sometimes offer better control over the reaction and may be more suitable for sensitive substrates.
Table 4: General Conditions for Chlorosulfonylation of Heterocycles
| Heterocycle | Reagent(s) | Product | Reference |
|---|
Chlorosulfonylation Reactions of Pyrazolo[3,4-b]pyridine Derivatives
Utilizing Chlorosulfonic Acid and Related Reagents
The direct chlorosulfonation of aromatic and heteroaromatic compounds using chlorosulfonic acid is a common method for the preparation of sulfonyl chlorides. pageplace.de This approach involves the reaction of the 1H-pyrazolo[3,4-b]pyridine parent molecule with an excess of chlorosulfonic acid. The reaction typically proceeds at elevated temperatures to facilitate the electrophilic substitution of a hydrogen atom on the pyridine ring with the chlorosulfonyl group. The regioselectivity of this reaction is influenced by the electronic properties of the pyrazolopyridine ring system.
While direct chlorosulfonation can be an efficient one-step process, it can also lead to the formation of undesired isomers and byproducts. The strongly acidic and corrosive nature of chlorosulfonic acid also necessitates careful handling and control of reaction conditions. pageplace.de
Phosphorus Pentachloride-Mediated Chlorination of Sulfonic Acids
A widely employed method for the synthesis of sulfonyl chlorides is the chlorination of the corresponding sulfonic acid using phosphorus pentachloride (PCl₅). This two-step approach first requires the synthesis of 1H-pyrazolo[3,4-b]pyridine-3-sulfonic acid. The subsequent reaction with phosphorus pentachloride, often in the presence of a solvent like phosphorus oxychloride (POCl₃) or an inert solvent such as monochlorobenzene, effectively converts the sulfonic acid to the desired sulfonyl chloride. chemicalbook.comgoogle.com
The reaction is typically carried out at elevated temperatures, and the progress can be monitored by analytical techniques such as gas chromatography. google.com The stepwise addition of phosphorus pentachloride can be a strategy to control the reaction and minimize the formation of byproducts. google.com This method is advantageous as it often provides higher yields and cleaner reaction profiles compared to direct chlorosulfonation.
Table 1: Comparison of Chlorination Reagents
| Reagent | Advantages | Disadvantages |
| Chlorosulfonic Acid | One-step process. | Can lead to isomer formation, corrosive. |
| Phosphorus Pentachloride | Generally provides higher yields and cleaner reactions. | Two-step process, requires prior synthesis of sulfonic acid. |
Alternative Routes for Sulfonyl Chloride Formation
Beyond the traditional methods, alternative synthetic strategies have been developed for the formation of sulfonyl chlorides. One notable alternative involves the diazotization of an amino-substituted pyrazolopyridine followed by a sulfonyl-chlorination reaction.
This process begins with the synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridine. This amino-substituted heterocycle is then subjected to diazotization using a reagent like sodium nitrite (B80452) in an acidic medium to form a diazonium salt. The resulting diazonium salt is then reacted with a sulfur dioxide source, such as thionyl chloride, in the presence of a copper catalyst (e.g., cuprous chloride) to yield the this compound. google.comresearchgate.net This method, often referred to as the Sandmeyer-type reaction, provides a regioselective route to the desired product, as the position of the sulfonyl chloride group is determined by the initial position of the amino group.
Optimization of Reaction Conditions and Yields
The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters.
Solvent Effects and Reaction Catalysis
The choice of solvent can significantly impact the outcome of the sulfonyl chloride formation. For the phosphorus pentachloride-mediated chlorination, inert solvents like monochlorobenzene and dichlorobenzene can be employed. google.com The use of a solvent can help to control the reaction temperature and facilitate the handling of the reaction mixture.
In the case of the diazotization route, the reaction is typically carried out in an aqueous acidic solution. The catalyst, often a copper salt like cuprous chloride, plays a crucial role in the conversion of the diazonium salt to the sulfonyl chloride. google.com The catalytic activity can be influenced by the choice of the copper salt and its concentration.
Temperature and Pressure Control for Reaction Selectivity and Efficiency
Temperature is a critical parameter in the synthesis of this compound. For the reaction of the sulfonic acid with phosphorus pentachloride, temperatures in the range of 100 to 140 °C are often employed to drive the reaction to completion. google.com
In the diazotization-sulfonyl chlorination sequence, the initial diazotization step is typically performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent reaction with thionyl chloride and the copper catalyst may also be carried out at controlled temperatures to optimize the yield and minimize side reactions. google.com
Pressure control is particularly relevant during the purification of the final product. Distillation under reduced pressure is a common technique used to purify pyridine-3-sulfonyl chloride and related compounds, as it allows for distillation at lower temperatures, thereby preventing thermal decomposition of the product. google.com
Regioselective Synthesis Strategies
The regioselectivity of the synthesis is of paramount importance to ensure the formation of the desired this compound isomer. The synthetic strategy chosen plays a key role in determining the regiochemical outcome.
In the case of direct chlorosulfonation, the position of the incoming chlorosulfonyl group is directed by the inherent electronic properties of the pyrazolopyridine ring. The pyrazole ring is electron-rich, while the pyridine ring is electron-deficient. Electrophilic substitution is therefore more likely to occur on the pyridine ring.
The most reliable method for achieving high regioselectivity is to employ a strategy where the position of the functional group is pre-determined. For instance, starting with a 3-substituted pyrazole and building the pyridine ring around it, or starting with a pre-functionalized pyridine and forming the pyrazole ring, can ensure the desired substitution pattern on the final pyrazolopyridine core. nih.govmdpi.com The subsequent conversion of a pre-placed functional group, such as an amino group at the 3-position, to the sulfonyl chloride via diazotization provides excellent regiocontrol.
Table 2: Summary of Synthetic Strategies and Regioselectivity
| Synthetic Strategy | Key Features | Regioselectivity Control |
| Direct Chlorosulfonation | One-step electrophilic substitution. | Dependent on the electronic properties of the heterocyclic ring. |
| Chlorination of Sulfonic Acid | Two-step process involving pre-formed sulfonic acid. | Regioselectivity is determined during the synthesis of the sulfonic acid precursor. |
| Diazotization of Aminopyridine | Multi-step process starting from an amino-substituted precursor. | Excellent regiocontrol based on the initial position of the amino group. |
Green Chemistry Approaches in Synthetic Pathways
Modern synthetic chemistry places increasing emphasis on sustainability, safety, and efficiency, principles that are central to green chemistry. Several innovations can be applied to the synthesis of this compound to align it with these principles.
A significant green advancement in the Sandmeyer chlorosulfonylation step is the replacement of gaseous, toxic, and difficult-to-handle sulfur dioxide with a stable, solid surrogate. DABSO (DABCO-bis(sulfur dioxide)) has emerged as an excellent alternative. nih.govorganic-chemistry.orgacs.org DABSO is an inexpensive and easily handled crystalline solid that releases SO₂ in situ under the reaction conditions, thereby minimizing the risks associated with handling gaseous SO₂. acs.org
Furthermore, modern protocols favor a one-pot procedure where the diazonium salt is generated and consumed in the same reaction vessel without isolation. nih.gov This approach is inherently safer because it avoids the accumulation of potentially unstable and explosive diazonium intermediates. acs.org
Other green strategies focus on catalysis and reaction media. For the initial ring-forming reaction, the use of heterogeneous, reusable catalysts such as amorphous carbon-supported sulfonic acid can reduce waste and simplify product purification. nih.gov For the chlorosulfonylation step, photocatalytic and electrochemical methods are being explored. nih.govrsc.org A photocatalytic approach can enable the reaction under mild conditions (room temperature, visible light), while electrochemical strategies use electricity as a clean driving force, reducing the need for chemical reagents. nih.govrsc.org
The following table compares conventional methods with greener alternatives for the key chlorosulfonylation step.
| Aspect | Conventional Method | Green Chemistry Approach |
|---|---|---|
| SO₂ Source | Pressurized sulfur dioxide gas | Solid SO₂ surrogate (e.g., DABSO) organic-chemistry.org |
| Process Safety | Pre-formation and isolation of diazonium salt may be required | In situ generation and consumption of diazonium salt in a one-pot process nih.gov |
| Energy/Conditions | Often requires cryogenic temperatures | Photocatalytic methods using visible light at room temperature nih.gov |
| Reagents | Stoichiometric chemical reagents | Electrochemical synthesis using electricity as a "reagent" rsc.org |
Reactivity Profiles and Mechanistic Investigations of 1h Pyrazolo 3,4 B Pyridine 3 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfur Center
The sulfur atom in 1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for its utility in chemical synthesis, particularly for the formation of sulfonamides and other sulfonyl derivatives. The mechanism of these reactions is typically a bimolecular nucleophilic substitution (SN2-type) process, although the exact nature of the transition state can be influenced by the solvent and the nucleophile. researchgate.netbeilstein-journals.org
Solvolysis, the reaction of a substrate with the solvent, is a fundamental process for studying the reactivity of sulfonyl chlorides. nih.gov These studies provide insight into the reaction mechanism by examining the influence of solvent properties on the reaction rate. researchgate.net For arenesulfonyl chlorides, the mechanism is generally considered to be a bimolecular process, possibly with some SN1 character in highly ionizing solvents. beilstein-journals.org
The Grunwald-Winstein equation is a linear free-energy relationship used to quantify the effect of the solvent on solvolysis rates and to provide mechanistic insights. The extended form of the equation is:
log(k/k₀) = lNT + mYCl
where:
k and k₀ are the solvolysis rate constants in a given solvent and in the reference solvent (80% ethanol (B145695)/20% water), respectively.
l represents the sensitivity of the solvolysis to the solvent nucleophilicity (NT).
m represents the sensitivity of the solvolysis to the solvent ionizing power (YCl).
NT and YCl are empirically derived solvent parameters.
This equation is a powerful tool for distinguishing between associative (SN2-like) and dissociative (SN1-like) mechanisms. nih.govresearchgate.net For the solvolysis of most arenesulfonyl chlorides, poor correlations are observed when only the solvent ionizing power (YCl) is considered, indicating that the reaction is mechanistically bimolecular and sensitive to solvent nucleophilicity. beilstein-journals.org A high l/m ratio is characteristic of an SN2 mechanism. nih.gov While specific Grunwald-Winstein analysis for this compound is not detailed in the available literature, studies on analogous arenesulfonyl chlorides consistently show a high dependence on solvent nucleophilicity, supporting a bimolecular pathway. beilstein-journals.orgresearchgate.net
The kinetic solvent isotope effect (KSIE), determined by comparing reaction rates in a protonated solvent (e.g., H₂O) versus its deuterated counterpart (e.g., D₂O), is another tool for probing reaction mechanisms. For the hydrolysis of sulfonyl chlorides like methanesulfonyl chloride and benzenesulfonyl chloride, the KSIE (kH₂O/kD₂O) is typically around 1.56. nih.gov This value suggests more bond breaking at the transition state for the departure of the chloride ion. nih.gov A significant KSIE indicates that the solvent is involved in the rate-determining step, which is consistent with a bimolecular mechanism where the solvent acts as a nucleophile.
This compound readily reacts with various nucleophiles to form a range of sulfonyl derivatives.
Amines : The reaction with primary and secondary amines is one of the most important transformations, yielding the corresponding sulfonamides. cbijournal.com This reaction typically requires a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. cbijournal.comnih.gov The reaction proceeds efficiently in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). cbijournal.comchemicalbook.com
Alcohols : In the absence of other nucleophiles, alcohols can act as the nucleophile in solvolysis reactions to produce sulfonate esters. The methanolysis of aromatic sulfonyl chlorides, for instance, can be catalyzed by bases like pyridine. rsc.org
Thiols : Although specific examples with this compound are not prevalent in the reviewed literature, thiols, being more nucleophilic than their alcohol counterparts, are expected to react readily to form thioesters.
Solvent choice is critical in controlling the rate and outcome of nucleophilic substitution at the sulfur center. Aprotic donor solvents are often used for reactions between sulfonyl chlorides and amines. researchgate.net The rate of reaction can be influenced by the solvent's ability to stabilize the transition state.
Catalysis also plays a significant role. Pyridine and its derivatives are known to function as effective nucleophilic catalysts in the alcoholysis of sulfonyl chlorides. rsc.org The mechanism involves the initial formation of a highly reactive N-sulfonylpyridinium salt intermediate, which is then attacked by the alcohol. rsc.orgmdpi.com This catalytic approach can significantly accelerate the rate of substitution.
Solvolysis Mechanisms and Kinetic Studies
Formation of Sulfonamides and Related Sulfonyl Derivatives
The synthesis of sulfonamides from this compound is a cornerstone of its chemical utility. ucl.ac.uk This transformation is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base. cbijournal.com
The general procedure involves dissolving or suspending the sulfonyl chloride in an appropriate solvent, such as dichloromethane, tetrahydrofuran, or acetonitrile. chemicalbook.comambeed.com A base, commonly an amine like triethylamine, N-ethyl-N,N-diisopropylamine, or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is added along with the desired amine nucleophile. cbijournal.comambeed.com The reaction is often carried out at temperatures ranging from 0 °C to room temperature. cbijournal.comnih.gov
The resulting sulfonamides are key structural motifs in medicinal chemistry. nih.gov For example, derivatives of the 1H-pyrazolo[3,4-b]pyridine core have been synthesized where the sulfonamide linkage is a critical component of the final molecule. nih.gov
Below is a table summarizing typical conditions for the formation of sulfonamides from related sulfonyl chlorides, which are applicable to the title compound.
| Sulfonyl Chloride | Amine Nucleophile | Base/Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Pyridine-3-sulfonyl chloride | Ammonia (in MeOH) | - | DCM | Room Temp. | 91% chemicalbook.com |
| Pyridine-3-sulfonyl chloride | Ammonia (in dioxane) | - | THF | Room Temp. | 71% chemicalbook.com |
| Benzenesulfonyl chloride | Aniline (B41778) | Triethylamine (TEA) | THF | 0 °C to Room Temp. | 86% cbijournal.com |
| Pyridine-3-sulfonyl chloride | 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde | DMAP / Triethylamine | DCM | 10 to 35 °C | 78% ambeed.com |
Amidation Reactions with Primary and Secondary Amines
The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for the formation of sulfonamides. This transformation, an analogue of the Schotten-Baumann reaction, involves the nucleophilic attack of the amine onto the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. fishersci.co.uk A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the hydrochloric acid generated during the reaction. fishersci.co.uk
While specific studies detailing the amidation of this compound are not extensively documented, the reactivity can be inferred from studies on structurally similar compounds. For instance, the synthesis of 2-chloro-N-(aryl)pyridinesulfonamides demonstrates the general conditions for such transformations. mdpi.com In a typical procedure, a pyridine-sulfonyl chloride is treated with a primary aniline in the presence of triethylamine in a solvent like dioxane, with heating to drive the reaction to completion. mdpi.com The reaction proceeds efficiently for a range of substituted anilines. mdpi.com
The following table details representative amidation reactions performed on 2-chloropyridine-5-sulfonyl chloride, illustrating the scope and conditions applicable to this class of compounds. mdpi.com
Reaction Conditions: 2-chloropyridine-5-sulfonyl chloride (0.1 mol), primary aniline (0.12 mol), triethylamine (0.12 mol), dry dioxane (100 mL), 60 °C, 3 h. mdpi.com
Esterification and Etherification of Sulfonyl Chloride
Similar to amidation, the sulfonyl chloride group readily undergoes nucleophilic substitution with alcohols and phenols to form sulfonate esters. The mechanism involves the attack of the hydroxyl oxygen on the sulfur atom, displacing the chloride. youtube.com This reaction is typically carried out in the presence of a base, such as pyridine, which serves both as a catalyst and to scavenge the HCl byproduct. researchtrends.netosti.gov
The reaction of various sulfonyl chlorides with phenols to yield arylsulfonates has been well-documented. researchtrends.net These reactions are generally high-yielding and proceed under mild conditions, often at room temperature. The steric hindrance of the alcohol can influence the reaction rate, with less hindered alcohols reacting more readily. youtube.com This provides a method for selective sulfonylation in poly-hydroxylated molecules. youtube.com Although specific examples involving this compound are not detailed in the literature, its reactivity is expected to follow these established principles for sulfonate ester formation.
Electrophilic and Radical Reactions Involving the Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine ring system is susceptible to both electrophilic and radical substitution reactions. cdnsciencepub.comcdnsciencepub.com The position of substitution is highly dependent on the reaction conditions and the substituents already present on the heterocyclic core.
Studies on 1-benzyl-1H-pyrazolo[3,4-b]pyridine have shown that electrophilic halogenation, such as bromination or chlorination, occurs at the 3-position of the heterocycle. rsc.org In contrast, nitration of the same substrate does not affect the pyrazolopyridine core but instead leads to substitution at the para-position of the N-1 benzyl (B1604629) group. rsc.org This highlights the directing effects of substituents on the regiochemical outcome of electrophilic attack. Further chlorination can lead to 3,5-dichloro derivatives. cdnsciencepub.com
The pyrazolo[3,4-b]pyridine nucleus can also participate in radical reactions. cdnsciencepub.com For instance, the radical generated from 1-methyl-3-aminopyrazolo[3,4-b]pyridine via aprotic diazotization can arylate benzene (B151609) to produce 1-methyl-3-phenyl-pyrazolo[3,4-b]pyridine in good yields. cdnsciencepub.com This provides a convenient alternative to Sandmeyer-type reactions for the introduction of aryl groups at the 3-position. cdnsciencepub.com
Cycloaddition Reactions and Annulations
Cycloaddition reactions represent a powerful strategy for the synthesis of the pyrazolo[3,4-b]pyridine scaffold itself. researchgate.net Specifically, the aza-Diels-Alder reaction has been employed to construct the pyridine portion of the fused ring system.
In this approach, pyrazolyl-containing dienes, such as pyrazolylimines or pyrazolyl 2-azadienes, undergo cycloaddition with electron-poor dienophiles like nitroalkenes. researchgate.netnih.gov These reactions can be efficiently promoted by microwave irradiation, often leading to higher yields and shorter reaction times compared to classical heating methods. researchgate.net The reaction proceeds via a [4+2] cycloaddition to form an intermediate which then aromatizes, often with the elimination of a small molecule, to yield the final pyrazolo[3,4-b]pyridine product. This methodology allows for the synthesis of a variety of substituted pyrazolo[3,4-b]pyridines by varying the substituents on both the diene and dienophile components. researchgate.net
Chemo- and Regioselectivity in Complex Reaction Systems
The presence of multiple reactive sites in derivatives of this compound necessitates careful control of reaction conditions to achieve desired outcomes. Chemo- and regioselectivity are prominent features in both the synthesis and subsequent functionalization of this heterocyclic system.
During the synthesis of the pyrazolo[3,4-b]pyridine core, regioselectivity is a key concern when using unsymmetrical starting materials. For example, the reaction of a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound can lead to two different regioisomers. mdpi.com The outcome is determined by the relative electrophilicity of the two carbonyl groups; the more electrophilic carbonyl will preferentially react with one of the nucleophilic centers of the aminopyrazole, directing the cyclization pathway. mdpi.com By using reactants with highly differentiated electrophilic sites, such as 1,1,1-trifluoropentane-2,4-dione, the reaction can be guided to produce a single regioisomer with high selectivity. mdpi.com
In the functionalization of the pre-formed pyrazolo[3,4-b]pyridine ring, selectivity is dictated by the nature of the reagent and existing substituents. As noted previously, electrophilic attack can be directed to different positions. Halogenation of 1-benzyl-1H-pyrazolo[3,4-b]pyridine occurs selectively at the C-3 position of the heterocyclic core, while nitration occurs on the N-1 benzyl substituent. rsc.org This demonstrates remarkable chemoselectivity, where different electrophiles target distinct parts of the molecule. This differential reactivity allows for the vectorial functionalization of the scaffold, enabling the introduction of various functionalities at specific positions around the core. rsc.org
Derivatization and Functionalization of 1h Pyrazolo 3,4 B Pyridine 3 Sulfonyl Chloride
Synthesis of Novel Sulfonamide Derivatives
The reaction of 1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride with primary or secondary amines is a robust and efficient method for the synthesis of a diverse range of sulfonamide derivatives. This transformation is a cornerstone in the generation of chemical libraries for drug discovery programs.
The design of diverse chemical libraries originating from this compound is guided by the principles of maximizing structural and functional group diversity to comprehensively probe the biological landscape. A key strategy involves the selection of a varied set of amine building blocks for the synthesis of sulfonamides. These amines are chosen to cover a broad range of properties, including:
Size and Shape: Incorporating amines with varying steric bulk, from small alkyl amines to larger, more complex polycyclic systems, allows for the exploration of the steric requirements of the target binding pocket.
Electronic Properties: The inclusion of amines with electron-donating and electron-withdrawing substituents modulates the electronic environment of the resulting sulfonamide, which can influence binding affinity and pharmacokinetic properties.
Pharmacophoric Features: Amines containing key pharmacophoric elements such as hydrogen bond donors and acceptors, aromatic rings, and charged groups are selected to facilitate specific interactions with biological targets.
Physicochemical Properties: A range of amines are chosen to systematically vary properties like lipophilicity (logP) and polar surface area (PSA) of the final compounds, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.
By systematically varying these properties, a well-designed library can efficiently map the SAR of the 1H-pyrazolo[3,4-b]pyridine-3-sulfonamide scaffold.
The synthesis of sulfonamides from this compound is typically achieved by reacting the sulfonyl chloride with a stoichiometric amount of the desired amine in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include pyridine (B92270) or triethylamine (B128534), and the reaction is often carried out in an inert solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107). cbijournal.com
N-Alkyl Sulfonamides: A wide variety of primary and secondary alkylamines can be readily coupled to the sulfonyl chloride. This allows for the introduction of linear, branched, and cyclic alkyl groups, providing a straightforward method to probe the effect of steric bulk and lipophilicity in the region of the sulfonamide nitrogen.
N-Aryl Sulfonamides: The reaction with anilines and other arylamines introduces aromatic moieties that can engage in π-stacking and other non-covalent interactions with protein targets. The electronic nature of the aryl ring can be fine-tuned through the use of substituted anilines. cbijournal.com
The following table summarizes representative examples of the types of amines that can be used in the synthesis of novel sulfonamide derivatives:
| Amine Type | Example Amine | Resulting N-Substituent |
| Alkyl | Cyclopropylamine | Cyclopropyl |
| Isopropylamine | ||
| Piperidine | ||
| Aryl | Aniline (B41778) | Phenyl |
| 4-Fluoroaniline | 4-Fluorophenyl | |
| 3-Methoxyaniline | 3-Methoxyphenyl | |
| Heteroaryl | 2-Aminopyridine | Pyridin-2-yl |
| 4-Aminopyrimidine | Pyrimidin-4-yl | |
| 2-Aminothiazole | Thiazol-2-yl |
Sulfonyl Transfer Reactions
While the direct reaction with amines to form sulfonamides is the most common transformation of sulfonyl chlorides, they can also participate in sulfonyl transfer reactions. In this type of reaction, the sulfonyl group is transferred from the pyrazolopyridine core to another nucleophile. For instance, in the presence of a suitable catalyst, a sulfonyl group can be transferred to an alcohol to form a sulfonate ester. While specific examples involving this compound are not prevalent in the literature, related copper-catalyzed heteroaromatization/sulfonyl transfer reactions of propargylic alcohols have been reported, demonstrating the feasibility of such transformations. researchgate.net These reactions expand the synthetic utility of the sulfonyl chloride intermediate beyond the synthesis of sulfonamides.
Modifications at Other Positions of the Pyrazolo[3,4-b]pyridine Ring System
Further diversification of the 1H-pyrazolo[3,4-b]pyridine scaffold can be achieved by chemical modifications at other positions of the bicyclic ring system. These transformations are typically performed on derivatives of the parent compound, where the sulfonyl chloride has been converted to a more stable sulfonamide.
To enable palladium-catalyzed cross-coupling reactions, a halogen atom, typically iodine or bromine, is often introduced at a specific position on the pyrazolo[3,4-b]pyridine ring. For example, a bromo or iodo substituent at the 5- or 6-position of the ring can serve as a handle for Suzuki, Sonogashira, and other cross-coupling reactions.
Suzuki Coupling: This reaction involves the coupling of the halo-substituted pyrazolopyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl and heteroaryl substituents.
Sonogashira Coupling: The Sonogashira reaction couples the halo-substituted pyrazolopyridine with a terminal alkyne, also in the presence of a palladium catalyst, a copper co-catalyst, and a base. This reaction is a powerful tool for the introduction of alkynyl moieties.
The following table provides a general overview of these cross-coupling reactions on a hypothetical halo-substituted 1H-pyrazolo[3,4-b]pyridine-3-sulfonamide derivative:
| Reaction | Coupling Partner | Catalyst System | Introduced Substituent |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Alkynyl |
Electrophilic aromatic substitution on the pyrazolo[3,4-b]pyridine ring system is generally challenging. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which disfavors attack by electrophiles. wikipedia.org The presence of the fused pyrazole (B372694) ring and the strongly electron-withdrawing sulfonamide group at the 3-position further deactivates the ring system towards electrophilic substitution.
Reactions such as nitration or halogenation, which are common EAS reactions, would likely require harsh conditions and may result in low yields or a mixture of products. The substitution pattern would be dictated by the combined directing effects of the ring nitrogens and the sulfonamide group. It is anticipated that electrophilic attack, if it were to occur, would be directed to the pyridine ring, but the regioselectivity is not readily predictable without experimental data. Due to this deactivation, alternative strategies, such as the palladium-catalyzed cross-coupling reactions described above, are generally preferred for the functionalization of this ring system.
Nucleophilic Aromatic Substitution (SNAr) of Halogenated Derivatives
The strategic introduction of halogen atoms onto the 1H-pyrazolo[3,4-b]pyridine core serves as a pivotal step in the derivatization of this scaffold, enabling a wide array of functionalizations through nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring of the pyrazolopyridine system is inherently electron-deficient, a characteristic that is further amplified by the presence of the strongly electron-withdrawing sulfonyl chloride or sulfonamide group at the C3 position. This electronic feature makes halogen substituents, particularly those at the C4 and C6 positions, susceptible to displacement by various nucleophiles.
Research has demonstrated the viability of SNAr reactions on halogenated 1H-pyrazolo[3,4-b]pyridine precursors to introduce diverse functionalities. The Gould-Jacobs reaction, for instance, provides a reliable route to 4-chloro-1H-pyrazolo[3,4-b]pyridine derivatives, which are excellent substrates for subsequent nucleophilic substitution. nih.gov
Detailed studies have explored the displacement of the C4-chloro substituent with a range of nucleophiles. For example, treatment of 4-chloro-1H-pyrazolo[3,4-b]pyridine derivatives with aminoalkylphosphoramidates in refluxing tetrahydrofuran (THF) has been shown to afford the corresponding 4-aminoalkylphosphoramidate-substituted products in good yields. researchgate.netsemanticscholar.org This highlights the utility of nitrogen-based nucleophiles in functionalizing this position.
The general mechanism for these transformations follows the classical SNAr pathway. This involves the initial attack of the nucleophile on the electron-deficient carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. In the subsequent step, the aromaticity is restored through the expulsion of the halide ion, resulting in the net substitution of the halogen with the incoming nucleophile.
The reactivity of the halogenated pyrazolopyridine towards nucleophilic attack is influenced by the nature and position of both the halogen and other substituents on the ring system. The presence of the electron-withdrawing sulfonamide group at C3 significantly activates the ring for SNAr, particularly at the para-like C6 position and the ortho-like C4 position.
Below is a data table summarizing representative examples of nucleophilic aromatic substitution reactions on halogenated 1H-pyrazolo[3,4-b]pyridine derivatives.
| Starting Material | Nucleophile | Reaction Conditions | Product | Yield (%) |
| 4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | Aminoalkylphosphoramidate | THF, reflux, 9-12 h | 4-(Aminoalkylphosphoramidate)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 52-98 |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Ethyl 3-aminobenzoate | Pd₂(dba)₃, xantphos, Cs₂CO₃, dry DMF, Ar, 120 °C | Ethyl 3-((1H-pyrazolo[3,4-b]pyridin-5-yl)amino)benzoate | - |
| 4-Chloropyridine-3-sulfonamide | Phenylpiperazine | - | 4-(4-Phenylpiperazin-1-yl)pyridine-3-sulfonamide | - |
This table illustrates the versatility of SNAr reactions in the functionalization of the 1H-pyrazolo[3,4-b]pyridine scaffold, allowing for the introduction of a variety of substituents, which is crucial for the development of new compounds with potential biological activities.
Applications in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Systems
The 1H-pyrazolo[3,4-b]pyridine scaffold is a key structural motif in a range of biologically active molecules. nih.gov The presence of the sulfonyl chloride group at the 3-position provides a versatile handle for synthetic chemists to introduce further complexity and diversity. The sulfonyl chloride is an excellent electrophile and a good leaving group, making it susceptible to nucleophilic substitution.
This reactivity allows for the facile synthesis of a library of derivatives, including:
Sulfonamides: By reacting 1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride with primary or secondary amines.
Sulfonate esters: Through reaction with various alcohols or phenols.
These reactions enable the coupling of the pyrazolo[3,4-b]pyridine core to other complex fragments, leading to the creation of novel, larger heterocyclic systems. The synthesis of such fused heterocyclic compounds is a major focus in medicinal chemistry, as they are often found in natural products and potent pharmaceutical agents. nih.gov The ability to systematically modify the substituent at the 3-position is crucial for structure-activity relationship (SAR) studies during drug discovery.
Precursor for Sulfonyl-Containing Ligands in Catalysis
A review of available scientific literature did not yield specific examples of this compound being utilized as a precursor for sulfonyl-containing ligands in catalysis. While pyrazolopyridine derivatives have been synthesized using various catalysts acs.orgresearchgate.net, and other isomeric sulfonamides like pyrazolo[4,3-c]pyridines have been studied for their biological activity nih.gov, the direct application of the title compound in the synthesis of catalytic ligands is not prominently documented.
Role as an Intermediate in Multi-Step Synthesis of Bioactive Compounds
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its role in compounds targeting a variety of biological processes. researchgate.net This heterocyclic system is a component in molecules designed as kinase inhibitors, antimalarials, and anticancer agents. nih.gov this compound serves as a key intermediate for introducing the sulfonyl moiety or for further functionalization in the synthesis of these bioactive compounds.
Detailed research findings highlight its utility in developing potent inhibitors for specific medical targets:
Tropomyosin Receptor Kinase (TRK) Inhibitors: The pyrazolo[3,4-b]pyridine structure is used as a core fragment in the design of TRK inhibitors, which are associated with cancer treatment. rsc.org By employing scaffold hopping strategies, researchers have synthesized numerous derivatives to explore their inhibitory activity. rsc.org
Anaplastic Lymphoma Kinase (ALK) Inhibitors: In the development of inhibitors for mutated ALK, such as the crizotinib-resistant ALK-L1196M, pyrazolo[3,4-b]pyridine derivatives containing a sulfonyl group have been synthesized. nih.gov The sulfonyl linkage serves to connect the core heterocycle with other substituted aromatic rings, and molecular docking studies have shown these compounds can form favorable interactions within the kinase domain of the mutated enzyme. nih.gov
Other Kinase Inhibitors and Bioactive Molecules: The pyrazolo[3,4-b]pyridine framework is present in a wide array of molecules with demonstrated biological activity, including treatments for hypertension. acs.org The ability to synthesize diverse derivatives from intermediates like the title sulfonyl chloride is crucial for discovering new therapeutic agents. nih.gov
Table 1: Examples of Bioactive Scaffolds and Therapeutic Targets
| Bioactive Scaffold | Therapeutic Target/Application |
|---|---|
| Pyrazolo[3,4-b]pyridine Derivatives | Tropomyosin Receptor Kinase (TRK) |
| Pyrazolo[3,4-b]pyridine Derivatives | Anaplastic Lymphoma Kinase (ALK) |
| Riociguat | Hypertension Treatment |
| Cartazolate, Etazolate, Tracazolate | Hypertension Treatment |
| Pyrazolo[3,4-b]pyridine Derivatives | Alzheimer's Disease (Amyloid Plaques) |
Application in Polymer Chemistry and Material Science (e.g., post-synthetic modification of MOFs)
The reactivity of sulfonyl chlorides makes them valuable reagents in material science, particularly for the functionalization of porous materials like Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters coordinated to organic linker molecules, and their properties can be tailored through post-synthetic modification (PSM). researchgate.net
PSM allows for the introduction of new functional groups onto the MOF structure after its initial synthesis. Sulfonyl chlorides can be used to modify MOFs that have been pre-functionalized with reactive groups such as amines (-NH₂) or sulfonic acids (-SO₃H).
The general strategies include:
Reaction with Amino-Functionalized MOFs: A sulfonyl chloride can react with the amino groups on the organic linkers to form stable sulfonamide bonds within the MOF structure.
Activation of Sulfonic Acid-Functionalized MOFs: A sulfonic acid-containing MOF can be converted to its corresponding sulfonyl chloride by treatment with reagents like oxalyl chloride or thionyl chloride. This activated MOF can then be reacted with various amines to introduce a wide range of sulfonamide functionalities.
This covalent modification allows for the precise engineering of the chemical environment within the pores of the MOF. Introducing sulfonamide groups can enhance properties relevant to catalysis, gas adsorption, and host-guest interactions. Although not specifically documented for this compound, this established methodology for other sulfonyl chlorides demonstrates a significant potential application for incorporating the unique electronic and structural properties of the pyrazolopyridine heterocycle into advanced materials.
Applications in Medicinal Chemistry Research: Pre Clinical Investigations
Scaffold Design for Targeted Molecular Interactions
The versatility of the 1H-pyrazolo[3,4-b]pyridine core allows for structural modifications at five key positions (N1, C3, C4, C5, and C6), providing a rich platform for designing compounds with high affinity and selectivity for specific biological targets. biorxiv.org Researchers employ rational drug design and detailed structure-activity relationship studies to optimize these interactions.
Rational drug design strategies, including scaffold hopping and computer-aided drug design (CADD), have been instrumental in the development of potent inhibitors based on the pyrazolo[3,4-b]pyridine framework. nih.govrsc.org This approach involves modifying a known active compound by replacing a core chemical scaffold with another that retains similar biological activity while offering improved properties.
For instance, a scaffold hopping strategy was employed to develop novel Tropomyosin receptor kinase (TRK) inhibitors. nih.gov Starting from a known inhibitor, the pyrazolo[3,4-b]pyridine core was identified as a suitable replacement scaffold because its pyrazolo portion can act as a hydrogen bond center, and the pyridine (B92270) ring can engage in π-π stacking interactions with key amino acid residues like phenylalanine in the target's active site. nih.gov This rational design led to the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives, with some exhibiting nanomolar inhibitory activities against TRKA. nih.govrsc.org
Similarly, a rational drug design approach led to the discovery of potent TANK-binding kinase 1 (TBK1) inhibitors. nih.gov Through several rounds of optimization based on the 1H-pyrazolo[3,4-b]pyridine scaffold, a compound emerged with an IC50 value of 0.2 nM for TBK1, demonstrating high potency and selectivity. nih.gov
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. By systematically modifying the substituents on the pyrazolo[3,4-b]pyridine core and evaluating the resulting changes in biological activity, researchers can identify key structural features required for effective target interaction. nih.gov
In the development of adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK) activators, SAR studies on a series of pyrazolo[3,4-b]pyridine derivatives revealed that an exposed pyrazole (B372694) N-H group and a para-substitution on a diphenyl group were essential for activation potency. nih.gov These findings provided valuable insights for designing more effective AMPK activators. nih.gov
Furthermore, SAR studies on pyrazolo[3,4-b]pyridine derivatives designed as anticancer agents have identified compounds with significant cytotoxic activity against various cancer cell lines. scirp.orgresearchgate.net For example, the evaluation of a series of synthesized compounds against A-549 (lung), HEPG2 (liver), and HCT-116 (colon) cancer cell lines revealed that specific structural modifications led to remarkable anticancer activities. scirp.orgresearchgate.net
Exploration of Biological Targets and Pathways
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been investigated for their ability to interact with a wide array of biological targets, including kinases, receptors, and enzymes, highlighting the scaffold's broad therapeutic potential. nih.gov
The pyrazolo[3,4-b]pyridine scaffold is a well-established core for the development of kinase inhibitors due to its structural similarity to the adenine (B156593) ring of ATP. nih.gov This allows these compounds to compete with ATP for binding to the kinase active site.
Derivatives have shown potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. nih.gov One such derivative, 1H-Pyrazolo[3,4-b]pyridine 3 (SQ-67563), was identified as a potent and selective inhibitor of CDK1 and CDK2 in vitro. researchgate.net The multi-target inhibitor entrectinib, which contains a related pyrazole core, exhibits strong inhibitory activity against Anaplastic Lymphoma Kinase (ALK) with an IC50 value of 12 nM. nih.gov
The table below summarizes the inhibitory activity of selected pyrazolo[3,4-b]pyridine derivatives against various kinases.
| Compound/Derivative | Target Kinase | IC50 Value | Source |
| C03 | TRKA | 56 nM | nih.gov |
| 15y | TBK1 | 0.2 nM | nih.gov |
| Entrectinib | ALK | 12 nM | nih.gov |
| 8b | (Antiproliferative) | 2.3 µM (HCT-116) | scirp.orgresearchgate.net |
The therapeutic potential of pyrazolo[3,4-b]pyridine derivatives extends to their interaction with cellular receptors and signaling pathways. A significant area of investigation has been their role as modulators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.gov
A series of pyrazolo[3,4-b]pyridine derivatives were designed and synthesized as AMPK activators. nih.gov One potent compound from this series, 17f, demonstrated an EC50 for AMPKα1γ1β1 activation of 0.42 μM with an efficacy of 79%. nih.gov Further studies showed that this compound could elevate the phosphorylation levels of AMPK and its substrate, acetyl-CoA carboxylase, while reducing the phosphorylation of ribosomal S6 kinase (p-70S6K), indicating its potential in regulating the AMPK/70S6K pathway for anti-lung cancer activity. nih.gov
The table below details the activity of a representative pyrazolo[3,4-b]pyridine derivative on AMPK.
| Compound | Target | EC50 (Activation) | Efficacy | Source |
| 17f | AMPKα1γ1β1 | 0.42 µM | 79% | nih.gov |
Pyrazolo[3,4-b]pyridine derivatives have also been explored as inhibitors of enzymes involved in the inflammatory response, particularly cyclooxygenase (COX) enzymes. nih.govresearch-nexus.net COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. nih.gov
Several newly synthesized pyrazoles and pyrazolo[3,4-b]pyridines were evaluated for their in vitro inhibitory activity against COX-1 and COX-2. nih.govresearch-nexus.net Many of these derivatives showed good inhibitory activity, with some compounds (IVb, IVh, and IVJ) exhibiting inhibitory activity superior to the well-known COX-2 inhibitor, celecoxib. nih.govresearch-nexus.net Further in vivo studies confirmed that the most potent compounds were effective in reducing paw edema in rats and had a lower ulcerogenic effect compared to other derivatives, highlighting their potential as safer anti-inflammatory agents. nih.govresearch-nexus.net
The following table presents the COX inhibition data for selected pyrazolo[3,4-b]pyridine derivatives.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Source |
| IVa | COX-1 | 0.28 | 0.39 | nih.govresearch-nexus.net |
| COX-2 | 0.11 | nih.govresearch-nexus.net | ||
| IVb | COX-1 | 0.19 | 0.21 | nih.govresearch-nexus.net |
| COX-2 | 0.04 | nih.govresearch-nexus.net | ||
| IVc | COX-1 | 0.24 | 0.31 | nih.govresearch-nexus.net |
| COX-2 | 0.075 | nih.govresearch-nexus.net | ||
| Celecoxib (Reference) | COX-1 | 0.25 | 0.31 | nih.govresearch-nexus.net |
| COX-2 | 0.079 | nih.govresearch-nexus.net |
Mechanistic Insights at the Molecular Level
Co-crystallography Studies with Target Proteins
Detailed structural insights into the binding of 1H-pyrazolo[3,4-b]pyridine-based inhibitors have been achieved through co-crystallography studies. A solid-state structure of a 2,6-difluoro analogue of a 1H-pyrazolo[3,4-b]pyridine derivative bound to Cyclin-Dependent Kinase 2 (CDK2) has been elucidated. researchgate.net This study revealed that the inhibitor occupies the ATP purine (B94841) binding site. researchgate.net Crucial interactions were observed, including the formation of important hydrogen bonds with the backbone of Leu83 within the protein. researchgate.net The 2,6-difluorophenyl substitution was identified as a critical feature for achieving potent inhibitory activity. researchgate.net
Molecular docking studies of other derivatives, such as those targeting Anaplastic Lymphoma Kinase (ALK), have further illuminated binding modes. For the potent ALK-L1196M inhibitor, compound 10g , docking results indicated hydrogen bonding with residues K1150 and E1210 in the kinase domain. nih.govnih.gov This interaction pattern is believed to contribute to its high efficacy against the gatekeeper mutant. nih.govnih.gov
Molecular Dynamics Simulations of Ligand-Target Complexes
Molecular dynamics (MD) simulations have been employed to understand the stability and dynamics of complexes formed between 1H-pyrazolo[3,4-b]pyridine derivatives and their protein targets. In a study of Tropomyosin Receptor Kinase A (TRKA) inhibitors, MD simulations confirmed the stability of the TRKA-ligand complex. nih.gov For the most potent ligand, L5 , the simulations underscored the robustness of its interactions within the active site. nih.gov The pyrazolo[3,4-b]pyridine moiety was observed to establish carbon-hydrogen bonds with residues Gly623, Glu618, and Asp703, contributing to the stability of the complex. nih.gov These computational studies provide a dynamic view of the ligand-protein interactions that complement the static picture from molecular docking. nih.gov
In Vitro Efficacy and Selectivity Studies of Derivatives
Derivatives of 1H-pyrazolo[3,4-b]pyridine have demonstrated potent inhibitory activity against a range of protein kinases in in vitro assays. The efficacy is often characterized by the half-maximal inhibitory concentration (IC50), with numerous compounds exhibiting nanomolar potency.
One series of derivatives was identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK) and its crizotinib-resistant L1196M mutant. nih.govnih.gov Compound 10g showed exceptional activity against both the wild-type (ALK-wt) and the mutant ALK-L1196M, with an IC50 value of less than 0.5 nM for both. nih.govnih.gov This compound also demonstrated high potency against ROS1 kinase and excellent selectivity over c-Met. nih.govnih.gov
| Compound | ALK-wt IC50 (nM) | ALK-L1196M IC50 (nM) | ROS1 IC50 (nM) |
|---|---|---|---|
| 10g | <0.5 | <0.5 | <0.5 |
Another research effort focused on developing inhibitors for Tropomyosin Receptor Kinases (TRKs). nih.gov Based on a scaffold hopping strategy, several pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated. Compounds C03 , C09 , and C10 emerged as potent pan-TRK inhibitors. nih.gov
| Compound | TRKA IC50 (nM) |
|---|---|
| C03 | 56 |
| C09 | 57 |
| C10 | 26 |
Furthermore, a series of derivatives were developed as novel inhibitors of TANK-binding kinase 1 (TBK1). Through several rounds of optimization, compound 15y was identified as a highly potent TBK1 inhibitor with an IC50 value of 0.2 nM and demonstrated good selectivity. documentsdelivered.com Derivatives of this scaffold have also been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), with compound 21h (BMS-265246) showing high potency against CDK1/cycB (IC50 = 6 nM) and CDK2/cycE (IC50 = 9 nM). researchgate.net
The antiproliferative activities of these compounds have been evaluated in various cell lines. For instance, ALK inhibitor 10g strongly suppressed the proliferation of ALK-L1196M-Ba/F3 cells and H2228 non-small cell lung cancer cells. nih.govnih.gov The TRK inhibitor C03 inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM, showing selectivity over MCF-7 and HUVEC cell lines. nih.gov The potent TBK1 inhibitor 15y exhibited micromolar antiproliferation effects on several cancer cell lines, including A172, U87MG, A375, A2058, and Panc0504. documentsdelivered.com
In Vivo Pre-clinical Efficacy Models
The therapeutic potential of 1H-pyrazolo[3,4-b]pyridine derivatives has been assessed in in vivo pre-clinical models of disease.
In the context of oncology, new 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines were evaluated for their anti-tumor efficacy. mdpi.com The most potent analogues from in vitro studies were tested in an orthotopic breast cancer mouse model. mdpi.com The results indicated that these novel compounds inhibited tumor growth in vivo. mdpi.com Notably, the compounds exhibited no systemic toxicity, affecting only the implanted tumors and not interfering with the immune system of the animals. mdpi.com
The potent TBK1 inhibitor, 15y , demonstrated its mechanism of action in cellular models, which is a prerequisite for in vivo studies. It effectively inhibited the TBK1 downstream IFN signaling pathway in stimulated THP-1 and RAW264.7 cells, providing a strong rationale for its potential efficacy in immune-related disease models. documentsdelivered.com
Additionally, after demonstrating significant in vitro activity, a potent pyrazolo[3,4-b]pyridine-based inhibitor of Cyclin-Dependent Kinases, compound 29 , was advanced into preclinical, in vivo animal efficacy and safety studies, highlighting its promise as a potential therapeutic agent. nih.gov
Advanced Spectroscopic and Crystallographic Analysis for Structural and Electronic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals and for probing the molecule's conformational dynamics.
While specific NMR data for this compound is not extensively published, the expected chemical shifts can be predicted based on the analysis of related pyrazolopyridine derivatives. For instance, in 1H-pyrazolo[3,4-b]pyridine ester derivatives, the protons on the pyridine (B92270) ring (H4, H5, and H6) typically resonate in the aromatic region between δ 7.13 and 8.55 ppm, while the H3 proton of the pyrazole (B372694) ring appears as a singlet around δ 8.01-8.06 ppm. researchgate.net The sulfonyl chloride group at the 3-position is expected to significantly influence the chemical shifts of adjacent nuclei due to its strong electron-withdrawing nature.
To overcome the complexities of simple 1D spectra, a suite of 2D NMR techniques is employed to establish connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For the 1H-pyrazolo[3,4-b]pyridine core, COSY would be instrumental in identifying the connectivity between the protons on the pyridine ring (H4, H5, and H6).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on the already assigned proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons and for assembling the complete molecular framework. For instance, correlations from the pyridine protons to the carbon atoms of the pyrazole ring would confirm the fusion of the two heterocyclic systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is unique in that it detects through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. This is particularly useful for determining the conformation and stereochemistry of the molecule. For example, NOESY could reveal spatial relationships between the protons of the pyrazole and pyridine rings, providing insights into the planarity of the bicyclic system.
A hypothetical table of expected NMR correlations for this compound is presented below, based on the analysis of similar structures.
| Proton (¹H) | Expected δ (ppm) | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations |
|---|---|---|---|---|---|
| NH (pyrazole) | Broad, >10 | - | - | C3, C3a, C7a | H4 |
| H4 | ~8.0-8.5 | H5 | C4 | C3, C5, C7a | NH, H5 |
| H5 | ~7.0-7.5 | H4, H6 | C5 | C4, C6, C7 | H4, H6 |
| H6 | ~8.5-9.0 | H5 | C6 | C5, C7a | H5 |
While not commonly reported for this specific compound, isotopic labeling, particularly with ¹⁵N, can be a powerful technique for mechanistic studies involving the pyrazolopyridine core. By selectively incorporating ¹⁵N into the pyrazole or pyridine ring, it is possible to track the fate of these atoms during chemical reactions. ¹⁵N NMR spectroscopy, often in conjunction with ¹H-¹⁵N HMBC experiments, can provide direct evidence for bond formation or cleavage at the nitrogen centers, which is invaluable for understanding reaction mechanisms.
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
The X-ray crystal structure would reveal the precise geometry of the fused heterocyclic system. The pyrazolo[3,4-b]pyridine core is expected to be largely planar, a characteristic feature of aromatic systems. The bond lengths within the rings would exhibit partial double bond character, consistent with delocalized π-electrons. The geometry around the sulfur atom of the sulfonyl chloride group would be tetrahedral. A hypothetical data table of selected geometric parameters is provided below, based on typical values for similar structures.
| Parameter | Expected Value |
|---|---|
| C3-S Bond Length | ~1.75 Å |
| S-Cl Bond Length | ~2.05 Å |
| S=O Bond Length | ~1.43 Å |
| O-S-O Bond Angle | ~120° |
| C3-S-Cl Bond Angle | ~105° |
| Dihedral Angle (Pyrazole/Pyridine) | <5° |
The packing of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For this compound, several types of intermolecular interactions are anticipated:
Hydrogen Bonding: The N-H group of the pyrazole ring is a potent hydrogen bond donor and can form hydrogen bonds with acceptor atoms such as the nitrogen of the pyridine ring or the oxygen atoms of the sulfonyl group of a neighboring molecule.
Halogen Bonding: The chlorine atom of the sulfonyl chloride group can act as a halogen bond donor, interacting with nucleophilic regions of adjacent molecules.
π-Stacking: The planar aromatic pyrazolopyridine rings can engage in π-π stacking interactions, which are crucial for the stability of the crystal lattice.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify regions of close contact between molecules, which correspond to intermolecular interactions.
For a molecule like this compound, the Hirshfeld surface would likely reveal significant contributions from H···H, C···H/H···C, and N···H/H···N contacts. nih.gov The presence of the sulfonyl chloride group would also lead to notable O···H/H···O and Cl···H/H···Cl contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, allowing for a detailed comparison of the packing environments in different crystal forms or between related compounds. For sulfonyl-substituted heterocyclic compounds, Hirshfeld analysis often highlights the importance of O···H hydrogen bonds in directing the crystal packing. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of this compound. This technique provides the high-resolution mass-to-charge ratio of the molecular ion, allowing for the determination of its elemental composition with a high degree of accuracy and confidence. The theoretical monoisotopic mass of this compound (C₆H₄ClN₃O₂S) is 216.97127 Da. uni.lu HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to detect this mass with low ppm error, confirming the compound's elemental formula.
In addition to accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the compound's fragmentation pathways. This analysis provides valuable insights into the molecule's structural stability and connectivity. The fragmentation of the protonated molecule [M+H]⁺ would likely be initiated at the sulfonyl chloride group, which is the most labile part of the structure. A plausible primary fragmentation step involves the neutral loss of sulfur dioxide (SO₂), a common fragmentation pattern for sulfonyl-containing compounds. nih.gov Another potential pathway could involve the homolytic cleavage of the S-Cl bond. Subsequent fragmentation would involve the stable heterocyclic pyrazolopyridine core, potentially through the loss of hydrogen cyanide (HCN). researchgate.net
The table below details the predicted m/z values for various adducts of this compound that can be observed in HRMS analysis. uni.lu
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 217.97855 |
| [M+Na]⁺ | 239.96049 |
| [M+K]⁺ | 255.93443 |
| [M+NH₄]⁺ | 235.00509 |
| [M-H]⁻ | 215.96399 |
| [M+HCOO]⁻ | 261.96947 |
| [M+CH₃COO]⁻ | 275.98512 |
This table is interactive. Users can sort columns by clicking on the headers.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within this compound. These methods are complementary and crucial for confirming the presence of key structural motifs.
FT-IR Spectroscopy: In FT-IR analysis, the absorption of infrared radiation corresponds to the vibrational modes of specific bonds. The spectrum of this compound is expected to show strong, characteristic absorption bands for the sulfonyl chloride group. Specifically, strong asymmetric and symmetric stretching vibrations of the S=O bonds are anticipated. The C=N and C=C stretching vibrations from the fused pyrazole and pyridine rings would appear in the fingerprint region, while the N-H stretch of the pyrazole ring would be observed as a broader band, its position and shape influenced by intermolecular hydrogen bonding.
Raman Spectroscopy: Raman spectroscopy is particularly effective for detecting vibrations of non-polar bonds and symmetric vibrations. For this compound, the symmetric S=O stretch would be prominent. The S-Cl stretching vibration should also be observable. Furthermore, the vibrations of the pyrazolopyridine ring system would yield characteristic Raman signals, providing complementary data to the FT-IR spectrum. The analysis of these ring vibrations can offer insights into the molecule's conformational state.
The table below summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Sulfonyl Chloride (SO₂Cl) | S=O Asymmetric Stretch | ~1375 - 1410 | Weak |
| Sulfonyl Chloride (SO₂Cl) | S=O Symmetric Stretch | ~1180 - 1210 | Strong |
| Sulfonyl Chloride (SO₂Cl) | S-Cl Stretch | ~500 - 650 | Moderate |
| Pyrazole N-H | N-H Stretch | ~3100 - 3400 (broad) | Weak |
| Aromatic Rings | C-H Stretch | ~3000 - 3100 | Moderate |
| Aromatic Rings | C=N / C=C Stretch | ~1400 - 1650 | Strong |
This table is interactive. Users can sort columns by clicking on the headers.
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Geometry Optimization and Electronic Structure Analysis
The electronic structure analysis reveals the distribution of electrons within the molecule. For the 1H-pyrazolo[3,4-b]pyridine core, this analysis highlights the aromatic nature of both the pyrazole (B372694) and pyridine (B92270) rings, a feature that contributes to the stability of the scaffold. mdpi.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). A small gap suggests that the molecule is more reactive and can be easily polarized, facilitating intramolecular charge transfer. irjweb.com In contrast, a large energy gap indicates high kinetic stability and lower chemical reactivity. irjweb.com FMO analysis of 1H-pyrazolo[3,4-b]pyridine derivatives has been performed to understand their structural stability and potential bioactivity. researchgate.netnih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Reference |
|---|---|---|---|---|
| Pyrazolopyridine Derivative 4a | -6.40 | -1.85 | 4.55 | researchgate.netnih.gov |
| Pyrazolopyridine Derivative 4b | -6.42 | -1.93 | 4.49 | researchgate.netnih.gov |
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MESP surface plots electrostatic potential onto the electron density surface.
Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In the 1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride molecule, these regions are expected around the nitrogen atoms of the pyridine and pyrazole rings and, most prominently, the oxygen atoms of the sulfonyl chloride group. researchgate.net
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms, particularly the N-H proton of the pyrazole ring, typically exhibit a positive potential. researchgate.net
Neutral Regions (Green): These areas represent regions of near-zero potential.
MESP analysis helps in understanding non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding. ias.ac.in
Reaction Pathway Analysis and Transition State Characterization
This area of computational chemistry involves modeling the energetic profile of a chemical reaction as it proceeds from reactants to products. By calculating the energy of transition states—the highest energy points along the reaction coordinate—chemists can determine activation energies and predict reaction rates and mechanisms.
Specific studies detailing the reaction pathways and transition state characterizations for reactions involving this compound were not identified in the surveyed literature. Such studies would be valuable for optimizing the synthesis of its derivatives, for instance, by modeling its reaction with various amines to form sulfonamides.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is extensively used in drug discovery to understand how potential drugs interact with their biological targets. The 1H-pyrazolo[3,4-b]pyridine scaffold is a common core structure in many kinase inhibitors, and numerous docking studies have been performed on its derivatives. nih.govtandfonline.comnih.govtandfonline.comsemanticscholar.orgrsc.org
Binding Affinity Predictions and Hotspot Analysis
Docking algorithms predict the binding affinity, often expressed as a docking score (in kcal/mol), which estimates the strength of the ligand-receptor interaction. A more negative score typically indicates a stronger binding affinity. These studies reveal "hotspots"—key amino acid residues in the protein's active site that are crucial for binding.
For 1H-pyrazolo[3,4-b]pyridine-based inhibitors, docking studies consistently show that the core scaffold forms critical interactions within the ATP-binding site of kinases:
Hydrogen Bonds: The nitrogen atoms of the pyrazole ring frequently act as hydrogen bond donors and acceptors, forming key interactions with the "hinge" region of the kinase, a critical anchoring point for inhibitors. tandfonline.comsemanticscholar.org
π-π Stacking: The aromatic pyrazolo[3,4-b]pyridine ring system often engages in π-π stacking interactions with aromatic amino acid residues like phenylalanine in the active site. rsc.org
These interactions anchor the ligand, allowing its various substituents to occupy other pockets within the active site to achieve potency and selectivity. Molecular dynamics simulations can further refine these docked poses and confirm the stability of the ligand-protein complex over time. nih.gov
| Derivative Class / Compound | Target Protein | Docking Score (kcal/mol) | Key Interactions of the Scaffold | Reference |
|---|---|---|---|---|
| TBK1 Inhibitor (Compound 15y) | TBK1 | Not specified | Pyrazolo[3,4-b]pyridine core forms hydrogen bonds with hinge residues (Glu87, Cys89). | tandfonline.comnih.govtandfonline.com |
| ALK Inhibitor (Compound 10g) | ALK-L1196M | Not specified | Hydrogen bonding with K1150 and E1210 in the kinase domain. | semanticscholar.org |
| TRKA Inhibitor (Ligand L5) | TRKA | -14.169 | Pyridine ring nitrogen forms hydrogen bonds; pyrazolo[3,4-b]pyridine moiety establishes carbon-hydrogen bonds. | nih.gov |
| TRKA Inhibitor (Compound C03) | TRKA | Not specified | Pyrazolo portion acts as a hydrogen bond center; pyridine ring has π-π stacking with Phe589. | rsc.org |
Conformational Dynamics in Biological Environments
Computational studies, particularly molecular dynamics (MD) simulations, provide significant insights into the conformational dynamics of 1H-pyrazolo[3,4-b]pyridine derivatives within biological environments. These simulations are crucial for understanding how these molecules interact with and adapt to the dynamic nature of biological targets such as enzymes and receptors.
Research on pyrazolo[3,4-b]pyridine derivatives as Tropomyosin receptor kinase (TRK) inhibitors has utilized MD simulations to confirm the stability of ligand-protein complexes. researchgate.netrsc.org For instance, simulations have demonstrated that specific derivatives can form stable interactions within the TRKA active site. These studies reveal that the pyrazolo[3,4-b]pyridine core can establish multiple hydrogen bonds and carbon-hydrogen bonds with key amino acid residues like Glu546, Met620, Lys627, and Asp703. researchgate.netrsc.org The MD simulations, often run for nanoseconds, track the atomic coordinates of the system, allowing for the analysis of the ligand's conformational flexibility and the stability of its binding pose over time. The results often confirm that the initial docking poses are stable, underscoring the robustness of the interactions between the pyrazolo[3,4-b]pyridine moiety and the target protein. researchgate.netrsc.org
These computational approaches are essential for rational drug design, as they can predict the binding stability of novel derivatives and elucidate the specific conformational changes that occur upon binding. This information is invaluable for optimizing the structure of lead compounds to enhance their affinity and selectivity for a given biological target.
QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of 1H-pyrazolo[3,4-b]pyridine, 3D-QSAR models have been instrumental in understanding the structural requirements for high-affinity binding to specific targets, such as the A1 adenosine (B11128) receptor. researchgate.net
In one study, a 3D-QSAR model was generated for a series of 4-aminopyrazolo[3,4-b]pyridines-5-carboxylic acid esters to rationalize the structure-activity relationships governing their affinity for the A1 adenosine receptor. researchgate.net Such models typically use molecular field analysis (MFA) to correlate the steric and electrostatic fields of the molecules with their biological activity (e.g., Ki values). The resulting models are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity.
For example, these models can indicate that bulky substituents are favored in one region for enhanced steric interaction, while electronegative groups are preferred in another to improve electrostatic interactions. These insights guide the synthesis of new derivatives with potentially improved potency and selectivity. researchgate.net The predictive power of a QSAR model is evaluated using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value indicates good predictive ability for new, untested compounds.
Table 1: Example Parameters from a 3D-QSAR Study of Pyrazolo[3,4-b]pyridine Derivatives
| QSAR Model Parameter | Value | Description |
|---|---|---|
| Cross-Validated Correlation Coefficient (q²) | > 0.5 | Indicates good internal model predictivity. |
| Non-Cross-Validated Correlation Coefficient (r²) | > 0.9 | Indicates a strong correlation between predicted and experimental activity for the training set. |
| Steric Field Contribution | Variable | Represents the percentage contribution of steric properties to the activity. |
| Electrostatic Field Contribution | Variable | Represents the percentage contribution of electrostatic properties to the activity. |
These QSAR studies provide a robust framework for the rational design of novel pyrazolo[3,4-b]pyridine derivatives with tailored biological activities. researchgate.netarxiv.org
Prediction of Spectroscopic Parameters (NMR, IR) for Comparison with Experimental Data
Computational chemistry offers powerful tools for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for confirming the structure of newly synthesized 1H-pyrazolo[3,4-b]pyridine derivatives and for interpreting complex experimental spectra.
Density Functional Theory (DFT) is a widely used method for this purpose. rsc.org By optimizing the geometry of a molecule, DFT calculations can predict ¹H and ¹³C NMR chemical shifts. researchgate.netdntb.gov.ua These calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method. The accuracy of the prediction depends on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). rsc.org
In a study on a novel 1H-pyrazolo[3,4-b]pyridine derivative, theoretical ¹H and ¹³C chemical shift values were determined and showed a high correlation with the experimental data, confirming the proposed chemical structure. rsc.org Similarly, theoretical calculations of vibrational wavenumber values can be compared with experimental IR spectra. This comparison helps in the assignment of specific vibrational modes to the observed absorption bands. rsc.orgsemanticscholar.org
The table below presents a hypothetical comparison between experimentally observed and computationally predicted ¹H NMR chemical shifts for a substituted 1H-pyrazolo[3,4-b]pyridine core, illustrating the typical level of agreement.
Table 2: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (ppm) for a 1H-Pyrazolo[3,4-b]pyridine Derivative
| Proton Position | Experimental δ (ppm) | Predicted δ (ppm) (DFT/B3LYP) | Difference (ppm) |
|---|---|---|---|
| H-4 | 8.55 | 8.62 | -0.07 |
| H-5 | 7.20 | 7.25 | -0.05 |
| H-6 | 8.10 | 8.18 | -0.08 |
| N1-H | 14.08 | 14.15 | -0.07 |
Note: Data is illustrative, based on typical values found in the literature for similar compounds. nih.gov
This synergy between computational prediction and experimental measurement is a powerful strategy in modern chemical research, enabling unambiguous structure elucidation and a deeper understanding of the electronic properties of molecules like this compound and its derivatives.
Future Research Directions and Unaddressed Challenges
Development of More Sustainable and Green Synthetic Routes
The future synthesis of 1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride and its derivatives must align with the principles of green chemistry to minimize environmental impact. researchgate.net Current multi-step syntheses of pyrazolopyridines often suffer from drawbacks such as long reaction times, low yields, and the use of hazardous organic solvents. lookchem.comrsc.org Future research should focus on developing novel one-pot, multicomponent reactions (MCRs) which offer advantages like experimental simplicity, atom economy, and the formation of multiple bonds in a single operation. rsc.orgnih.gov
Key areas for development include:
Eco-Friendly Solvents: Shifting from traditional volatile organic solvents to greener alternatives like water or ethanol (B145695) is a priority. researchgate.netrsc.org The use of water as a solvent in the synthesis of related pyrazolopyridine systems has been demonstrated to be effective. mdpi.com
Catalysis: The exploration of reusable, heterogeneous nanocatalysts, such as magnetic nanoparticles, can improve reaction efficiency and sustainability by allowing for easy separation and recycling. researchgate.netlookchem.comrsc.org
Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate the formation of pyrazolopyridine scaffolds, offering a more energy-efficient alternative to conventional heating. bohrium.commdpi.com
Safer Reagents: For the sulfonyl chloride moiety itself, developing methods that avoid harsh and toxic reagents like chlorine gas or sulfuryl chloride is crucial. nih.gov Environmentally benign approaches, such as the oxidative chlorination of thiols or S-alkylisothiourea salts using reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) or N-chlorosuccinimide (NCS), present a promising and safer alternative. organic-chemistry.orgresearchgate.netorganic-chemistry.org
| Green Chemistry Approach | Target Area | Potential Benefit |
| Multicomponent Reactions (MCRs) | Pyrazolopyridine Core Synthesis | Increased efficiency, atom economy, reduced waste. rsc.org |
| Aqueous Media | Reaction Solvent | Reduced environmental impact, improved safety. mdpi.com |
| Magnetic Nanocatalysts | Catalysis | Catalyst reusability, simplified purification. lookchem.com |
| Microwave Irradiation | Energy Input | Shorter reaction times, reduced energy consumption. bohrium.com |
| Oxidative Chlorosulfonation | Sulfonyl Chloride Formation | Avoidance of toxic reagents, milder reaction conditions. researchgate.netorganic-chemistry.org |
Exploration of Novel Reactivity Patterns for the Sulfonyl Chloride Moiety
The sulfonyl chloride group is a highly versatile functional handle, yet its full reactive potential on the 1H-pyrazolo[3,4-b]pyridine scaffold remains underexplored. magtech.com.cn Traditionally used for the synthesis of sulfonamides, its reactivity extends far beyond this single transformation. Future research should investigate a broader range of reactions to create novel derivatives with unique properties.
Potential avenues for exploration include:
Sulfonylation Reactions: Beyond simple amines, reactions with a wider array of nucleophiles could yield novel sulfonates, thioesters, and other derivatives.
Reductive Chemistry: Reduction of the sulfonyl chloride can lead to sulfinates or thiols, opening up entirely new synthetic pathways for further functionalization.
Metal-Catalyzed Cross-Coupling: The sulfonyl chloride group can participate in cross-coupling reactions, serving as a leaving group to enable the introduction of carbon-based substituents at the C3 position.
Radical Reactions: Sulfonyl chlorides can act as precursors for sulfonyl radicals, which can engage in various addition reactions with unsaturated compounds, offering a powerful tool for C-S bond formation. magtech.com.cn
Many heterocyclic sulfonyl chlorides are known to be unstable, which can limit their synthetic utility. nih.gov A key challenge is to develop reaction conditions that either stabilize the this compound intermediate or utilize it in situ immediately upon formation. acs.org The use of bench-stable sulfonyl chloride surrogates, such as 2,4,6-trichlorophenyl (TCP) sulfonates, could provide a practical solution to this stability issue. nih.govacs.org
Design of Next-Generation Functional Materials Utilizing the Scaffold
The unique electronic properties of the pyrazolopyridine core make it an attractive candidate for the development of novel functional materials. mdpi.com The fusion of a π-excessive pyrazole (B372694) ring with a π-deficient pyridine (B92270) ring results in a dipolar structure, which is a desirable feature for applications in materials science. mdpi.com
Future research directions in this area include:
Photophysical Applications: Derivatives of the scaffold could be explored as fluorescent probes, luminophores for organic light-emitting diodes (OLEDs), or chemosensors. mdpi.comresearchgate.net The sulfonyl chloride group provides a convenient point for attaching various chromophores or fluorophores to tune the photophysical properties.
Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom within the scaffold can act as a ligand for coordinating with metal ions. This opens the possibility of designing multi-functional metal-organic materials with tailored photoluminescent, catalytic, or gas-adsorption properties. rsc.org
Conductive Polymers: Incorporating the pyrazolopyridine scaffold into polymer backbones could lead to new conductive or semiconductive materials for applications in organic electronics.
Advanced Pre-clinical Studies into Specific Biological Pathways
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy. nih.govresearchgate.net Derivatives have shown potent activity against a range of kinases, including HER2, CDK2, and HPK1. nih.govacs.orgnih.gov While promising, significant work remains to fully understand their therapeutic potential and mechanism of action.
Future pre-clinical research should focus on:
Kinase Selectivity: A major challenge in kinase inhibitor development is achieving high selectivity for the target kinase to minimize off-target effects. Advanced pre-clinical studies, including comprehensive kinome profiling, are needed to assess the selectivity of new derivatives. acs.org
Mechanism of Action: While many pyrazolopyridine inhibitors are known to bind to the ATP-binding pocket of kinases, detailed molecular-level investigations are required to understand the specific interactions that confer potency and selectivity. nih.govresearchgate.net
Emerging Targets: Beyond oncology, the scaffold's versatility suggests it could be effective against other diseases. Investigating its potential to inhibit kinases involved in inflammatory or neurodegenerative diseases is a promising avenue. nih.gov For example, derivatives have already shown anti-NF-κB activity, a pathway central to inflammation. nih.gov
Resistance Mechanisms: As with any targeted therapy, the potential for acquired resistance is a significant concern. Pre-clinical studies should investigate potential resistance mechanisms and explore combination therapies to overcome them.
| Target Class | Specific Example(s) | Therapeutic Area |
| Kinases | HER2, CDK2, HPK1, BCR-ABL | Oncology nih.govnih.govacs.orgnih.gov |
| Transcription Factors | NF-κB | Inflammation, Cancer nih.gov |
| Viral Proteins | Enterovirus 2C Protein | Antiviral nih.gov |
Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Future applications in the context of this compound include:
Virtual Screening: High-throughput virtual screening of libraries containing the pyrazolopyridine scaffold can identify promising hits for specific biological targets before resource-intensive synthesis and testing begins. mdpi.com
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of pyrazolopyridine derivatives with their biological activity, guiding the design of more potent and selective compounds. nih.gov
De Novo Design: AI algorithms can generate entirely novel molecular structures based on a desired set of properties (e.g., high binding affinity for a target kinase, good ADME properties), potentially uncovering new chemical space beyond what has been traditionally explored. nih.gov
Synthesis Prediction: AI tools are being developed to predict viable synthetic routes for complex molecules, which could help overcome synthetic challenges and improve the efficiency of producing novel derivatives. nih.gov
Addressing Regioselectivity and Stereoselectivity Challenges in Complex Derivatizations
Future work must address:
Regiocontrolled Synthesis: Developing novel synthetic methodologies that provide high regioselectivity is essential. This could involve the use of directing groups, specific catalysts, or carefully chosen reaction conditions. nih.gov Three-component reactions that generate the key biselectrophile in situ have been shown to proceed with high yields and without reported regioselectivity issues. mdpi.com
Stereoselective Synthesis: As more complex derivatives are designed, particularly those with chiral centers, the development of stereoselective synthetic methods will become critical. This is especially important for drug candidates, where different enantiomers can have vastly different biological activities. Research into asymmetric catalysis for the functionalization of the pyrazolopyridine scaffold is a necessary future step.
Q & A
What are the standard synthetic routes for preparing 1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride in academic research?
Basic
A common method involves refluxing a precursor (e.g., pyrazolo-pyridine derivatives) with chloranil in xylene for 25–30 hours, followed by alkaline workup, solvent removal, and recrystallization from methanol . Alternative routes utilize ionic liquids (e.g., [bmim][BF4]) and FeCl3·6H2O as catalysts to enhance reaction efficiency under mild conditions (80°C) .
How is the purity and structural integrity of this compound verified experimentally?
Basic
Purity is assessed via HPLC (>98% by reverse-phase methods), while structural confirmation relies on / NMR and high-resolution mass spectrometry (HRMS). For example, NMR in DMSO-d6 detects characteristic sulfonyl chloride protons at δ 9.05–9.39 ppm, and HRMS confirms molecular weight alignment with theoretical values .
What strategies optimize reaction yields when synthesizing this compound under varying solvent conditions?
Advanced
Polar aprotic solvents (DMF, DMSO, THF) enhance nucleophilic substitution reactivity by stabilizing intermediates. Xylene, though non-polar, facilitates cyclization at high reflux temperatures (~140°C). Solvent selection must balance dielectric constant, boiling point, and compatibility with reagents—e.g., DMF accelerates sulfonylation but requires anhydrous conditions to avoid hydrolysis .
How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?
Advanced
Contradictions often arise from tautomerism or impurities. Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, a singlet at δ 8.50 ppm in NMR may correspond to the pyridine ring, while impurities are identified via LC-MS and compared with reference standards (e.g., BP/EP impurity guidelines) .
What are the key handling and storage protocols for this sulfonyl chloride?
Basic
Store under inert gas (argon) at –20°C with desiccants to prevent hydrolysis. Use moisture-free solvents (e.g., dried THF over molecular sieves) during synthesis. Safety protocols mandate PPE (gloves, goggles) due to its corrosive nature .
What methodologies study its reactivity in nucleophilic substitution reactions?
Advanced
Kinetic studies using NMR track fluoride displacement in trifluoromethyl derivatives. Computational DFT analysis predicts electrophilic centers (e.g., sulfonyl chloride’s S=O electrophilicity), validated by Hammett plots correlating substituent effects with reaction rates .
Which spectroscopic techniques confirm the sulfonyl chloride moiety?
Basic
IR spectroscopy identifies S=O stretches at 1360–1180 cm. NMR (if accessible) detects chlorine environments, while X-ray crystallography resolves bond angles and confirms planar geometry .
How do computational studies aid in understanding its electronic properties for drug design?
Advanced
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to kinase targets (e.g., FGFR, Aurora-A). QSAR models correlate substituent electronic parameters (Hammett σ) with inhibitory activity, guiding the design of derivatives with enhanced selectivity .
What impurities are common in its synthesis, and how are they identified?
Basic
By-products include unreacted pyrazole precursors or hydrolyzed sulfonic acids. LC-MS with C18 columns and UV detection (254 nm) separates impurities, while spiking with reference standards (e.g., BP/EP impurities) confirms identities .
What catalytic advancements improve synthesis efficiency for derivatives?
Advanced
Recent work employs FeCl3 in ionic liquids (e.g., [bmim][BF4]) to reduce reaction times from 30 hours to 8–12 hours. Microwave-assisted synthesis further accelerates steps (e.g., cyclization) while improving yields by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
